molecular formula C14H16FNS B1523205 {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine CAS No. 1095140-49-0

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No. B1523205
M. Wt: 249.35 g/mol
InChI Key: BJTSVIXOWFBJRY-UHFFFAOYSA-N
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Description

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a compound that contains a thiophene group . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, there is a four-step synthesis of methiopropamine, a compound structurally related to {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often include condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Noncovalent Interactions in Hybrid Derivatives

A study involving similar structures to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine focused on adamantane-1,3,4-thiadiazole hybrids. It provided insights into noncovalent interactions using crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis. This research is significant for understanding molecular interactions in similar compounds (El-Emam et al., 2020).

Spectral and Structural Analysis

Another relevant study conducted spectral measurements and computational studies on cathinones, a class of compounds structurally related to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine. This research contributes to our understanding of the molecular structure and spectral properties of similar compounds (Nycz et al., 2011).

Application in Electro-Optical Materials

A study on thiophene-fluorene π-conjugated derivatives, which share structural characteristics with [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, showed potential applications in electro-optical materials. This research demonstrates the relevance of such compounds in the development of new materials (Lukes et al., 2005).

DNA Binding and Gene Delivery

A water-soluble cationic polythiophene derivative, which is structurally similar to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, has been synthesized for DNA binding and forming polyplexes. This highlights potential applications in gene delivery and theranostic solutions (Carreon et al., 2014).

properties

IUPAC Name

N-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTSVIXOWFBJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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